molecular formula C18H24N2O3 B4302783 (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-BENZOYLCARBAMATE

(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-BENZOYLCARBAMATE

Cat. No.: B4302783
M. Wt: 316.4 g/mol
InChI Key: FXQQNYZQTADODM-UHFFFAOYSA-N
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Description

Octahydro-2H-quinolizin-1-ylmethyl benzoylcarbamate is a chemical compound with a complex structure that includes a quinolizidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-BENZOYLCARBAMATE typically involves the reaction of octahydro-2H-quinolizin-1-ylmethanol with benzoyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Octahydro-2H-quinolizin-1-ylmethyl benzoylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the benzoyl group.

Scientific Research Applications

Octahydro-2H-quinolizin-1-ylmethyl benzoylcarbamate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-BENZOYLCARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinolizidine ring system allows the compound to fit into the active sites of these targets, leading to inhibition or activation of their biological functions. The benzoylcarbamate group can form hydrogen bonds and other interactions with amino acid residues in the target proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Octahydro-2H-quinolizin-1-ylmethyl benzoate
  • Octahydro-2H-quinolizin-1-ylmethyl 2-methylbenzoate
  • Octahydro-2H-quinolizin-1-ylmethyl (2,6-difluorobenzoyl)carbamate

Uniqueness

Octahydro-2H-quinolizin-1-ylmethyl benzoylcarbamate is unique due to its specific combination of the quinolizidine ring system and the benzoylcarbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, which can be advantageous in specific research and industrial contexts.

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-benzoylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c21-17(14-7-2-1-3-8-14)19-18(22)23-13-15-9-6-12-20-11-5-4-10-16(15)20/h1-3,7-8,15-16H,4-6,9-13H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQQNYZQTADODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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